
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is a chemical compound known for its unique structure, which includes a benzene ring substituted with dimethyl and trimethylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced separation techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically used to modify the aromatic ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The trimethylcyclohexyl group can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene: Lacks the cyclohexyl group, making it less sterically hindered.
1,3,4-Trimethylcyclohexane: Does not have the aromatic benzene ring, affecting its reactivity.
1,2,4-Trimethylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is unique due to the combination of its aromatic benzene ring and the bulky trimethylcyclohexyl group.
Properties
CAS No. |
922512-02-5 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1,2-dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-6-7-16(10-14(12)3)17(5)9-8-13(2)15(4)11-17/h6-7,10,13,15H,8-9,11H2,1-5H3 |
InChI Key |
KXXSFITYLWXPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
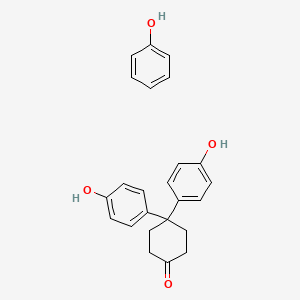


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
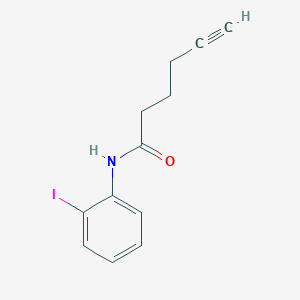


![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)

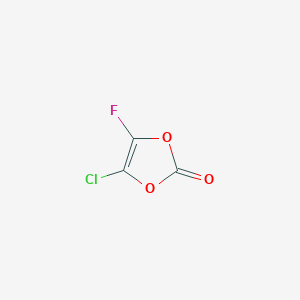
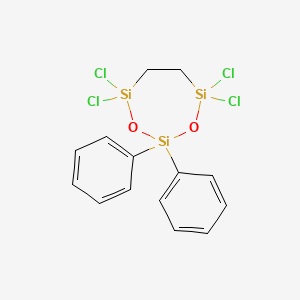
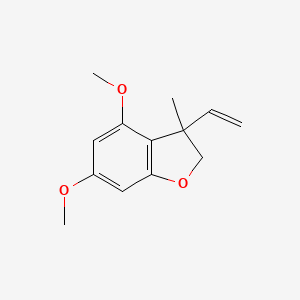
![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
